molecular formula C15H22N2O2 B7562765 {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine

{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine

Cat. No. B7562765
M. Wt: 262.35 g/mol
InChI Key: ZWKRIVFFIDYKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of aromatic amines and is synthesized using a specific method. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine is not well understood. However, it has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound's inhibitory activity is believed to be due to its ability to form stable complexes with the enzymes, thereby preventing their activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
The compound has also been shown to exhibit excellent charge transport properties, making it a potential candidate for the development of organic semiconductors.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine in lab experiments is its potent inhibitory activity against several enzymes. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound's toxicity needs to be carefully evaluated before using it in any experiments.

Future Directions

There are several future directions for the research on {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine. One of the significant future directions is the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. The compound's potent inhibitory activity against several enzymes makes it a potential candidate for the development of drugs for these disorders.
Another future direction is the development of organic semiconductors using this compound. The compound's excellent charge transport properties make it a potential candidate for the development of organic semiconductors.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several future directions for the research on this compound, including the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders and the development of organic semiconductors.

Synthesis Methods

{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine is synthesized using a specific method. The synthesis involves the reaction of 3-(chloromethyl)benzoic acid with N-Boc-4-methylpiperidine, followed by the deprotection of the Boc group using TFA. The final product is obtained by reacting the intermediate with ammonia gas. This method has been optimized to obtain a high yield of pure this compound.

Scientific Research Applications

{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
The compound has also been studied for its potential application in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for the development of organic semiconductors.

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-5-7-17(8-6-12)15(18)11-19-14-4-2-3-13(9-14)10-16/h2-4,9,12H,5-8,10-11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKRIVFFIDYKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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